3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one
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Overview
Description
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is known for its unique structure, which includes a cyclohexenone ring substituted with a methyl group and a pentenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Cyclization: Another method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Organocopper reagents for nucleophilic conjugate addition.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Cyclohexanol derivatives.
Substitution: Products of nucleophilic conjugate addition.
Scientific Research Applications
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
87020-26-6 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2-pent-3-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-11-10(2)7-6-9-12(11)13/h3-4H,5-9H2,1-2H3 |
InChI Key |
UYEFBIPUYODTRW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=C(CCCC1=O)C |
Origin of Product |
United States |
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